2-Propanoylspiro[4.5]decan-1-one
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Overview
Description
2-Propanoylspiro[45]decan-1-one is a chemical compound with the molecular formula C13H20O2 It is a spirocyclic ketone, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanoylspiro[4.5]decan-1-one can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of oxaspiro[4.5]decan-1-one scaffolds . The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out under controlled temperature and pressure to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Propanoylspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of spirocyclic derivatives with different functional groups.
Scientific Research Applications
2-Propanoylspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propanoylspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, derivatives of spirocyclic compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in the necroptosis pathway . This inhibition can block the activation of necroptosis, a form of programmed cell death, thereby offering therapeutic potential in various inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound and its derivatives are known for their kinase inhibitory activity.
Oxaspiro[4.5]decan-1-one: Similar in structure but contains an oxygen atom in the spirocyclic ring.
Uniqueness
2-Propanoylspiro[45]decan-1-one is unique due to its specific spirocyclic structure and the presence of a propanoyl group
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-propanoylspiro[4.5]decan-4-one |
InChI |
InChI=1S/C13H20O2/c1-2-11(14)10-6-9-13(12(10)15)7-4-3-5-8-13/h10H,2-9H2,1H3 |
InChI Key |
VELLSGVNMYUQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCC2(C1=O)CCCCC2 |
Origin of Product |
United States |
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